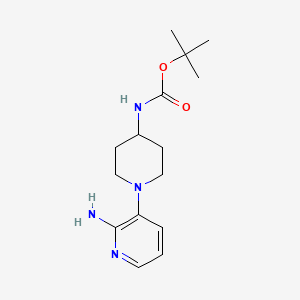

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate

Description

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 2-aminopyridine substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents. Its structure combines a piperidine scaffold with a pyridine moiety, enabling hydrogen bonding and π-π interactions in biological targets. The tert-butyl carbamate group enhances solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-[1-(2-aminopyridin-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-9-19(10-7-11)12-5-4-8-17-13(12)16/h4-5,8,11H,6-7,9-10H2,1-3H3,(H2,16,17)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCQVVJBCUBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The synthesis generally involves:

- Formation of a key intermediate by nucleophilic addition or substitution involving halogenated aminopyridine derivatives.

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

- Reduction and deprotection steps to yield the target compound.

Detailed Synthetic Route from Patent CN112608299A

This patent describes a two-step method for synthesizing 4-(6-aminopyridin-3-yl)piperidine-1-tert-butyl formate, which is closely related structurally to the target compound:

Step 1: Formation of a Hydroxy Intermediate

- Under nitrogen protection, fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate is dissolved in an organic solvent.

- Isopropyl magnesium chloride-lithium chloride solution is added dropwise to perform halogen/magnesium exchange, generating a Grignard reagent.

- This active reagent is then added dropwise into a solution of N-tert-butoxycarbonyl-4-piperidone at 5-20 °C.

- The mixture is reacted for 1-5 hours to form 4-(6-fluorenylformamido-3-pyridyl)-4-hydroxy-N-tert-butoxycarbonylpiperidine.

Step 2: Reduction and Deprotection

- The hydroxy intermediate and triethylsilane are dissolved in an organic solvent under nitrogen.

- Boron trifluoride diethyl etherate is added dropwise at -10 to -5 °C to catalyze the reduction.

- The reaction proceeds for 1-3 hours.

- Alkali solution is added to remove the fluorenylformyl protecting group.

- After work-up, the target compound 4-(6-aminopyridin-3-yl)piperidine-1-tert-butyl formate is obtained with high yield (86-89%) and purity (>99.5%).

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, iPrMgCl·LiCl, N-Boc-4-piperidone | 5-20 °C | 1-5 h | Not specified | - |

| 2 | Triethylsilane, BF3·OEt2 catalyst, alkali treatment | -10 to -5 °C (reduction), 20-25 °C (deprotection) | 1-3 h (reduction), 2 h (deprotection) | 86.2 - 89.3 | 99.5 - 99.6 |

This method is notable for its use of boron trifluoride diethyl etherate as a catalyst in the reduction step, enabling efficient removal of the fluorenylformyl protecting group and high purity of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard addition + BF3·OEt2 reduction (Patent CN112608299A) | Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate, iPrMgCl·LiCl, N-Boc-4-piperidone, triethylsilane, BF3·OEt2 | 5-20 °C (addition), -10 to -5 °C (reduction), alkaline deprotection | 86-89 | High purity, scalable |

| Microwave-assisted amination | tert-butyl piperidin-4-ylcarbamate, substituted aminopyridines, DIEA | 75 °C, 30 min, acetonitrile | 49-70 | Rapid, suitable for diverse derivatives |

| Nucleophilic aromatic substitution | 4-(N-Boc amino)-piperidine, fluorinated pyridines, K2CO3 | Reflux in acetonitrile, 24 h | ~48 | Moderate yield, classical method |

Research Findings and Analytical Data

- The Grignard-based method yields products with purity exceeding 99.5% as confirmed by TLC and chromatographic analysis.

- The reduction step catalyzed by boron trifluoride diethyl etherate is critical for efficient removal of protecting groups without degrading the aminopyridine moiety.

- Microwave-assisted methods provide time-efficient alternatives but may require optimization for scale-up.

- Analytical techniques such as LC-MS, NMR, and TLC are employed to confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Research

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate has been investigated for its potential in treating various cancers due to its ability to inhibit specific kinases involved in tumor growth. For instance, compounds that share structural similarities with this carbamate have been noted for their efficacy against gastrointestinal stromal tumors by targeting mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in several cancers .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its piperidine moiety may interact with receptors involved in neurological disorders, making it a candidate for further studies related to anxiety and depression treatments.

Bacterial Inhibition

Recent studies have highlighted the antimicrobial properties of related compounds, indicating that tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate may exhibit similar effects. It has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to standard antibiotics like vancomycin .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated efficacy against c-KIT mutations in GIST models. |

| Study B | Antimicrobial Properties | Showed high selectivity against Gram-positive bacteria with minimal toxicity to mammalian cells. |

| Study C | Neuropharmacological Effects | Suggested potential for modulating neurotransmitter systems; further research needed. |

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

Tert-butyl (1-acetylpiperidin-4-yl)carbamate

- Structural Difference: Replaces the 2-aminopyridin-3-yl group with an acetylated piperidine nitrogen.

- Synthesis : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, yielding 82% crude product .

- Applications : Used to prepare acetylated intermediates for kinase inhibitors (e.g., in EP 4 219 465 A2).

Key Data :

Property Value Molecular Weight 256.34 g/mol LCMS (ESI) [M+H]⁺: 257.3 ¹H NMR (CDCl₃) δ 1.45 (s, 9H), 3.65–3.75 (m, 2H)

Tert-butyl (4-chloropyridin-2-yl)carbamate

- Structural Difference: Features a 4-chloropyridin-2-yl group instead of the 2-aminopyridin-3-yl substituent.

- Applications : Likely used in halogenated pyridine-based drug discovery.

Tert-butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 489)

- Structural Difference : Contains a fluoropyridine-substituted pyrazole ring instead of a piperidine-pyridine system.

- Synthesis : Synthesized via Suzuki coupling or nucleophilic substitution, as described in Example 33 of PCT/US12/061508 .

- Applications : Explored in fluorinated heterocycle libraries for CNS-targeting therapeutics.

Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (Compound 9)

Tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

- Structural Difference: Introduces a 2-chloronicotinoyl group and a methyl carbamate.

- Synthesis: Derived from nicotinoyl chloride and methylated piperidine intermediates (CAS 33048-52-1) .

- Applications : Used in nicotinic acetylcholine receptor (nAChR) modulation studies.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Substituent Impact: The 2-aminopyridin-3-yl group enhances hydrogen bonding in kinase targets compared to acetyl or chloro substituents .

- Fluorine Effects : Fluoropyridine derivatives (e.g., Compound 489) exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity .

- Aromatic Amines: Compounds like tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate show promise in antiviral research, with EC₅₀ values < 1 µM in HIV-1 inhibition assays .

Biological Activity

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings regarding its biochemical properties, molecular mechanisms, and biological effects, supported by data tables and case studies.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.38 g/mol

- CAS Number : 118893869

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate exhibits its biological activity primarily through interactions with various protein kinases. It has been shown to influence critical signaling pathways, notably the PI3K-Akt pathway, which is essential for cell growth, proliferation, and survival . The compound acts as an inhibitor of specific kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins that regulate cellular processes.

Enzyme Interactions

The compound interacts with several enzymes and proteins, impacting their activity:

- Protein Kinases : Inhibitory effects on kinases such as GSK-3β have been documented. The IC50 values for these interactions vary, with some derivatives showing potent inhibitory activity at nanomolar concentrations .

Cellular Effects

Tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate has demonstrated the ability to modulate cellular functions:

- Cell Signaling : Alters signaling pathways that control cell cycle progression and apoptosis.

- Gene Expression : Influences transcription factors involved in cell survival and proliferation.

- Metabolic Activity : Affects cellular metabolism by modulating enzyme activities related to metabolic pathways.

Study 1: GSK-3β Inhibition

In a study evaluating the compound's inhibitory effects on GSK-3β, various derivatives were synthesized and tested. The most potent inhibitors showed IC50 values ranging from 10 to 1314 nM, with specific structural modifications enhancing activity .

| Compound | IC50 (nM) | Structural Modifications |

|---|---|---|

| Compound A | 10 | Isopropyl substitution |

| Compound B | 50 | Cyclopropyl substitution |

| Compound C | 1314 | Larger substituents |

Study 2: Cellular Viability Assays

Another study assessed the compound's effects on mouse splenocytes under recombinant PD-1/PD-L1 interaction conditions. At concentrations of 100 nM, the compound was able to rescue immune cell viability by up to 92%, indicating its potential in immunotherapeutic applications .

Stability and Dosage Effects

Research indicates that the stability of tert-butyl (1-(2-aminopyridin-3-yl)piperidin-4-yl)carbamate is relatively high under standard laboratory conditions, although degradation may occur over time affecting biological activity. Dosage studies in animal models reveal that lower doses can enhance cellular functions while higher doses may lead to cytotoxicity.

Q & A

Q. Characterization :

- NMR : Confirm regiochemistry of the piperidine and pyridine moieties via - and -NMR shifts (e.g., tert-butyl signal at ~1.4 ppm).

- HPLC-MS : Verify purity (>95%) and molecular weight .

Advanced: How can reaction conditions be optimized to improve yield in the coupling of the piperidine and pyridine moieties?

Methodological Answer:

Key optimizations include:

- Catalyst Screening : For coupling reactions (e.g., Pd catalysts like Pd(OAc)/XPhos for Buchwald-Hartwig), test ligand-to-metal ratios to minimize side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; dichloromethane/acetone mixtures (90:10) improve chromatographic separation .

- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours; microwave-assisted synthesis may reduce time .

- Workflow : Monitor reaction progress via TLC or LC-MS to terminate at maximal conversion .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for CHNO).

- FT-IR : Identify carbamate C=O stretch (~1680–1720 cm) and amine N-H stretches (~3300 cm) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .

Advanced: How can researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Comparative Assays : Replicate toxicity studies (e.g., Ames test, hepatocyte viability) under standardized conditions to isolate variables like impurity profiles .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., dealkylated or oxidized species) that may explain variations .

- Dose-Response Analysis : Perform in vivo/in vitro studies across multiple concentrations to establish EC/LD curves, accounting for batch-to-batch variability .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Kinase Inhibitor Scaffolds : The 2-aminopyridine motif interacts with ATP-binding pockets in kinases (e.g., cyclin G-associated kinase inhibitors) .

- Protease Targeting : The piperidine-carbamate structure is leveraged in covalent inhibitors (e.g., cathepsin inhibitors) via carbamate-mediated binding .

- PET Tracers : Radiolabel the tert-butyl group with for imaging studies .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., prioritize derivatives with stronger π-π stacking with pyridine) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with IC values to refine R-group selections .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments to optimize bioavailability .

Basic: What precautions are necessary when handling this compound in a laboratory setting?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors .

- Waste Disposal : Quench residual reagents (e.g., Pd catalysts) with chelating agents before disposal .

Advanced: How can researchers resolve conflicting NMR data for diastereomeric byproducts?

Methodological Answer:

- 2D NMR : Use NOESY or ROESY to identify spatial correlations between piperidine protons and adjacent groups .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 with hexane/ethanol gradients .

- Derivatization : Convert amines to diastereomeric sulfonamides for clearer spectral differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.